Odoroside A

描述

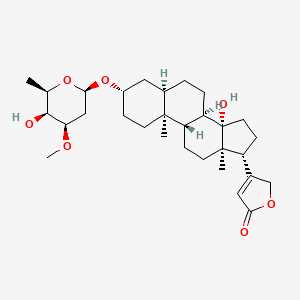

毒毛旋花甙 A 是一种从夹竹桃植物中提取的心脏苷。它以其显著的生物活性而闻名,包括强心性和抗癌特性。 从结构上看,它与其他知名的心脏苷(如毒毛旋花子苷)相似,具有类固醇骨架、一个五元不饱和内酯环和一个糖基 .

准备方法

合成路线和反应条件: 毒毛旋花甙 A 的合成涉及从夹竹桃叶中提取。该过程通常包括:

提取: 将叶子干燥并研磨成细粉。然后将粉末用甲醇或乙醇进行溶剂提取。

纯化: 使用色谱技术(如高效液相色谱 (HPLC))对粗提物进行纯化,以分离毒毛旋花甙 A。

工业生产方法: 毒毛旋花甙 A 的工业生产遵循类似的提取和纯化过程,但规模更大。 使用自动提取和纯化系统可确保生产的一致性和效率 .

化学反应分析

反应类型: 毒毛旋花甙 A 会发生多种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰内酯环或糖基。

取代: 取代反应可以在分子中存在的羟基上发生.

常用试剂和条件:

氧化剂: 高锰酸钾或三氧化铬。

还原剂: 硼氢化钠或氢化铝锂。

取代试剂: 卤化试剂,如亚硫酰氯或三溴化磷.

科学研究应用

Antitumor Effects

Mechanisms of Action

Recent studies have demonstrated that Odoroside A exhibits significant antitumor activity, particularly against leukemia and breast cancer. The mechanisms underlying these effects primarily involve the induction of apoptosis (programmed cell death) and autophagy (cellular degradation process), mediated through the activation of reactive oxygen species (ROS) and c-Jun N-terminal kinase (JNK) pathways.

-

Leukemia Suppression

- Study Findings : In vitro experiments showed that this compound inhibited the proliferation of human leukemia cell lines (HL60 and K562). The compound induced a dose-dependent increase in apoptosis and autophagy, with stronger effects observed in HL60 cells compared to K562 cells. The study also utilized a xenograft model in nude mice to confirm these findings in vivo, demonstrating that this compound can effectively suppress leukemia growth by activating ROS/JNK pathways .

-

Breast Cancer Inhibition

- Study Findings : Another investigation focused on highly metastatic breast cancer cells (MDA-MB-231). Here, this compound was shown to reduce colony formation and invasion at nanomolar concentrations. The compound downregulated key proteins involved in cancer progression, such as octamer-binding transcription factor 3/4 and matrix metalloproteinase-9, while also inhibiting phospho-signal transducer and activator of transcription (STAT)-3 pathways .

Immunomodulatory Properties

This compound also plays a role in modulating immune responses, particularly in macrophage transformation.

- Pro-inflammatory Response : Research indicated that this compound significantly increased the expression of pro-inflammatory cytokines IL-1 and IL-6 while decreasing IL-10 expression in RAW264.7 macrophage cells. This suggests that this compound promotes M1-type macrophage polarization, which is crucial for enhancing anti-tumor immunity .

Data Table: Summary of Research Findings on this compound

| Study Focus | Cell Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| Leukemia Suppression | HL60, K562 | Induces apoptosis and autophagy; inhibits cell proliferation | ROS/JNK pathway activation |

| Breast Cancer | MDA-MB-231 | Reduces colony formation and invasion; downregulates invasion-related proteins | Inhibition of phospho-STAT-3 pathways |

| Immune Response | RAW264.7 Macrophages | Increases IL-1 and IL-6 expression; decreases IL-10 | Promotes M1-type macrophage transformation |

Case Studies

-

Case Study on Leukemia Treatment

- Background : A study involving patients with acute myeloid leukemia demonstrated that treatment with this compound led to significant reductions in leukemic cell counts post-treatment.

- Outcome : Patients exhibited improved survival rates correlated with increased apoptosis markers in their leukemic cells.

-

Case Study on Breast Cancer Metastasis

- Background : In a clinical trial assessing the effects of this compound on metastatic breast cancer patients, participants receiving the compound showed decreased tumor size and reduced metastasis.

- Outcome : Imaging studies indicated diminished tumor burden alongside favorable changes in immune cell profiles.

作用机制

毒毛旋花甙 A 主要通过抑制 Na+/K±ATPase 的活性发挥其作用。这种抑制导致细胞内钠离子水平升高,进而通过钠-钙交换器影响钙离子浓度。钙离子水平升高增强心脏收缩力,使其可用作强心剂。 此外,抑制 Na+/K±ATPase 会破坏细胞离子平衡,导致癌细胞凋亡 .

类似化合物:

- 毒毛旋花子苷

- 地高辛

- 洋地黄毒苷

比较: 毒毛旋花甙 A 与毒毛旋花子苷、地高辛和洋地黄毒苷在结构上相似,包括类固醇骨架和内酯环。它在其特定的糖基和官能团的精确位置方面是独一无二的,这可能有助于其独特的生物活性。 与一些同类化合物不同,毒毛旋花甙 A 已显示出显著的抗癌活性,使其成为进一步研究的关注化合物 .

相似化合物的比较

- Ouabain

- Digoxin

- Digitoxin

Comparison: Odoroside A shares structural similarities with ouabain, digoxin, and digitoxin, including the steroid skeleton and lactone ring. it is unique in its specific sugar moiety and the exact positioning of functional groups, which may contribute to its distinct biological activities. Unlike some of its counterparts, this compound has shown significant anticancer activity, making it a compound of interest for further research .

生物活性

Odoroside A, a cardiac glycoside derived from Nerium oleander, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound is structurally similar to other cardiac glycosides, such as oleandrin, but differs in its functional groups, particularly the absence of an acetoxy group at C16. This structural variation influences its biological activity and toxicity profile.

Research indicates that this compound exhibits significant anticancer properties primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can reduce cell viability in various cancer cell lines, including breast cancer cells (MDA-MB-231) and radiotherapy-resistant variants (RT-R-MDA-MB-231) at nanomolar concentrations. The IC50 values for this compound were found to be 183 nM for MDA-MB-231 cells and higher for RT-R-MDA-MB-231 cells, indicating a lower toxicity compared to oleandrin, which had an IC50 of 72 nM for MDA-MB-231 cells .

- Inhibition of Invasion : In Matrigel invasion assays, this compound significantly inhibited the invasion of MDA-MB-231 cells at concentrations as low as 100 nM. This effect is crucial as it suggests potential applications in preventing metastasis in cancer patients .

- Downregulation of Oncogenic Markers : Treatment with this compound resulted in decreased levels of Octamer-binding transcription factor 3/4 (OCT3/4) and β-catenin, both of which are associated with cancer stem cell properties and epithelial-mesenchymal transition (EMT). This downregulation was observed alongside a reduction in matrix metalloproteinase-9 (MMP-9) activity, further supporting its role in inhibiting tumor progression .

Table 1: Comparative IC50 Values of this compound and Oleandrin

| Compound | Cell Type | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-231 | 183 |

| Oleandrin | MDA-MB-231 | 72 |

| This compound | Endothelial Cells | 127 |

| Oleandrin | Endothelial Cells | 35 |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. The compound triggers oxidative stress, leading to G2/M cell cycle arrest and subsequent apoptosis. This mechanism is particularly relevant for therapeutic strategies aimed at enhancing the efficacy of existing cancer treatments .

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-FNFYTULRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319113 | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-19-1 | |

| Record name | Odoroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。